molecular formula C22H20ClN3O3S B2579762 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide CAS No. 898452-58-9

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Cat. No. B2579762
CAS RN: 898452-58-9
M. Wt: 441.93
InChI Key: IEUWQYANGGXDPK-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Photochemical Properties and Reactions

The photochemical properties of derivatives related to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, such as 4-styrylquinoline derivatives, have been extensively studied. These compounds exhibit reversible trans-cis photoisomerization under irradiation in neutral alcohol solutions. The cis-isomers can undergo cyclization to form benz[i]phenanthridines, demonstrating the potential for controlled photochemical reactions with quantum yields close to 0.5 for photoisomerization and not exceeding 0.01 for photocyclization (M. F. Budyka et al., 2009).

Catalytic Reduction and Synthesis

Research has shown that various nitroarenes, including those with chloro substituents, can be reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process is highly efficient and selective, showcasing the versatility of nitroarene compounds in synthesis applications (Yoshihisa Watanabe et al., 1984).

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives have been synthesized through Pd-catalysed cyclisations, which are structurally similar to the compound of interest. These derivatives, like 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, exhibit potent inhibition of PARP-1 activity, indicating their relevance in medicinal chemistry for drug design (A. Dhami et al., 2009).

Antiarrhythmic Properties

The synthesis and study of isoquinoline derivatives with nitrophenyl groups have revealed significant antiarrhythmic properties. Such compounds are synthesized starting from specific aminomethylcyclopentane derivatives, highlighting the potential for developing novel antiarrhythmic agents (É. A. Markaryan et al., 2000).

Gel Formation and Reaction Control

The reaction environment, such as solvation, can significantly influence the pathways and outcomes of reactions involving imide derivatives of isoquinoline compounds. This control over reaction paths has implications for gel formation and the synthesis of complex organic molecules (D. Singh et al., 2008).

Polymerization Catalysis

Compounds structurally related to this compound have been used in catalyzing ethylene polymerization. The presence of nitro and other functional groups influences catalytic activity, demonstrating their utility in materials science and engineering (Liping Zhang et al., 2011).

properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWQYANGGXDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.